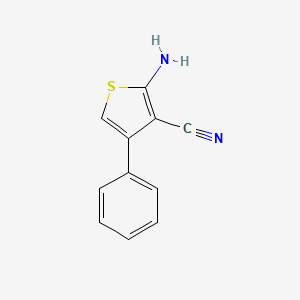

2-Amino-4-phenylthiophene-3-carbonitrile

説明

2-Amino-4-phenylthiophene-3-carbonitrile (ACPT) is a compound of interest in various chemical research areas due to its potential applications in material science and pharmaceuticals. The compound features a thiophene ring, a common structural motif in organic electronics, and a nitrile group, which is often used in medicinal chemistry for the synthesis of various drug candidates .

Synthesis Analysis

The synthesis of ACPT-related compounds has been explored through various methods. One approach involves the electrochemical dimerization of ACPT in acetonitrile solutions, using Pt electrodes to form stable dimers and oligomers characterized by spectroscopic techniques . Another method reported is the ultrasound-promoted one-pot synthesis of thiadiazolopyrimidine derivatives, which are potential anticancer agents . A stereoselective synthesis method has also been proposed for trans-isomers of 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, using base-catalyzed reactions .

Molecular Structure Analysis

The molecular structure of ACPT derivatives has been characterized using various spectroscopic methods and X-ray diffraction analysis. The crystal structures of these compounds often show significant interactions such as hydrogen bonding, which can lead to the formation of helical chain structures in the crystal lattice . These interactions are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

ACPT and its derivatives undergo various chemical reactions, which have been studied to understand their reactivity and potential applications. For instance, the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes does not yield the expected products but instead forms substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These unexpected products highlight the complex reactivity of ACPT compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ACPT derivatives have been investigated through experimental and computational methods. Spectral analysis (FT-IR, NMR, UV-visible) and quantum chemical studies have been conducted to determine molecular geometry, electronic properties, and thermodynamic properties . These studies provide insights into the nonlinear optical behavior and reactivity of the compounds, which are important for their potential applications in materials science and drug design.

科学的研究の応用

Photoluminescent Material Development

2-Amino-4-phenylthiophene-3-carbonitrile has been studied for its electrooxidation properties on platinum electrodes, leading to the discovery of a new class of π-conjugated oligoaminothiophenes. These substances exhibit unique photoluminescence, making them potential candidates for use in photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

Chemical Reactions and Derivatives

Research on the reaction of 2-aminothiophene-3-carbonitriles with heterocumulenes has revealed unexpected product formations. This includes the formation of substituted dithieno-pyrimido-pyrimid-thiones and -ones, indicating a complex chemistry that could be explored for various synthetic applications (Gewald, Jeschke, & Gruner, 1991).

Imine Compounds and Structural Characterization

The structural characterization and analysis of thiophene-based imine compounds, derived from reactions involving this compound, have been conducted. These studies include single crystal X-ray diffraction, Hirshfeld surface analysis, and investigation of their electrochemical, photophysical, and thermal properties, showing their potential in various fields of material science (Yildiz et al., 2017).

Antitumor Agent Research

Novel 2-aminothiophene derivatives, synthesized using Gewald methodology and involving this compound, have been evaluated as antitumor agents. These compounds showed significant inhibitory effects on various human tumor cell lines, suggesting their potential in cancer therapy (Khalifa & Algothami, 2020).

Electrochemical Synthesis

The electrochemical synthesis and characterization of 2-amino-3-cyano-4-phenylthiophene dimers and oligomers have been studied. This research provides insights into the electrochemical behavior and stability of these compounds, which can be crucial for their application in polymer and materials science (Ekinci, Tümer, & Demir, 2002).

Optoelectronic and Magnetic Material Development

The synthesis of 2-amino-4-ferrocenylthiophene-3-carbonitrile via the Gewald reaction and its conversion into Schiff bases demonstrate its potential use in creating new optoelectronic and magnetic materials. The characterization of these compounds furthers the understanding of their properties and applications (Rodlovskaya & Vasnev, 2019).

作用機序

将来の方向性

The compound and its derivatives could potentially be explored for their biological activities given the broad range of properties exhibited by 2-aminothiophenes . Furthermore, their synthetic availability makes them suitable starting points for the synthesis of a variety of thiophene-containing heterocycles and polycyclic hybrid molecules .

生化学分析

Biochemical Properties

2-Amino-4-phenylthiophene-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of RNA-dependent RNA polymerase (NS5B) proteins of hepatitis B and C variants . The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their activity and preventing the replication of the virus.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound has been shown to inhibit the activity of RNA-dependent RNA polymerase by binding to its active site . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. For example, studies have shown that high doses of this compound can lead to hepatotoxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes.

特性

IUPAC Name |

2-amino-4-phenylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVWOYCWFNSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274803 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4651-73-4 | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4651-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phenyl-3-thiophenecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

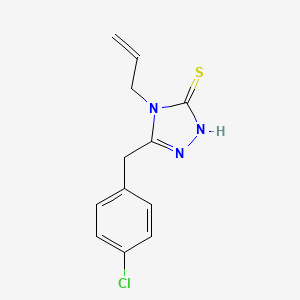

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

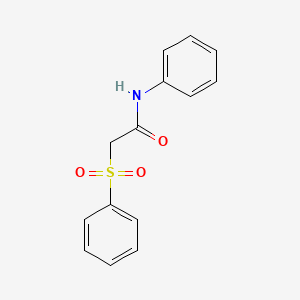

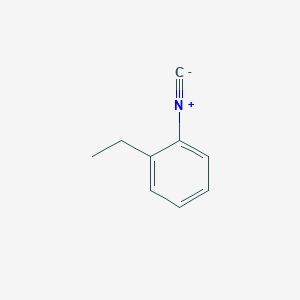

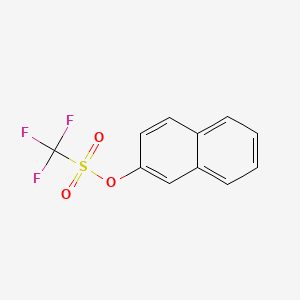

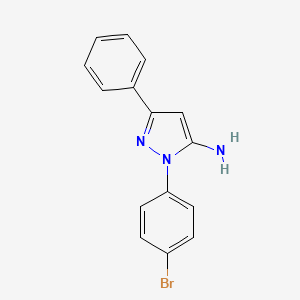

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)

![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)